({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIFLUOROBENZOATE
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Overview
Description
({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIFLUOROBENZOATE is a complex organic compound characterized by the presence of trifluoromethyl and difluorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIFLUOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(trifluoromethyl)benzylamine with ethyl 3,5-difluorobenzoate under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIFLUOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and benzoate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIFLUOROBENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIFLUOROBENZOATE involves its interaction with specific molecular targets. The trifluoromethyl and difluorobenzoate groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl benzoate
- 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-fluorobenzoate
- 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2,4-difluorobenzoate
Uniqueness
({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIFLUOROBENZOATE is unique due to the specific positioning of the fluorine atoms on the benzoate group, which can influence its chemical reactivity and biological activity. This distinct structure may confer advantages in terms of selectivity and potency in various applications.
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3,5-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F5NO3/c18-12-5-11(6-13(19)7-12)16(25)26-9-15(24)23-8-10-3-1-2-4-14(10)17(20,21)22/h1-7H,8-9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOFGSIKZLZCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=CC(=C2)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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